3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is a chemical compound with the linear formula C15H12BrClO3S . It has a molecular weight of 387.682 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is represented by the linear formula C15H12BrClO3S . This indicates that the molecule is composed of 15 carbon atoms, 12 hydrogen atoms, one bromine atom, one chlorine atom, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone include a molecular weight of 387.682 . The compound also has a density of 1.5±0.1 g/cm3 and a boiling point of 558.6±50.0 °C at 760 mmHg .Scientific Research Applications
Antimicrobial Agent Development
This compound has shown potential in the development of novel antimicrobial agents. Studies have indicated its effectiveness against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium . The ability to disrupt biofilms is significant as these structures contribute to the resistance of bacteria against conventional antibiotics.
Biological Evaluation
The biological activities of derivatives containing the 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone moiety have been evaluated, revealing promising results in antimicrobial action, antioxidant activity, and toxicity assays . These evaluations are crucial for understanding the potential therapeutic applications and safety profile of the compound.
Drug Design
In the realm of drug design, this compound serves as a valuable scaffold. Its structure has been incorporated into the design of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 1,3-oxazoles chemotypes, which are explored for their pharmacological properties . The diphenyl sulfone scaffold, in particular, is a point of interest for designing drugs with enhanced efficacy.
Organic Synthesis
As a chemical intermediate, 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is used in organic synthesis. It can be utilized to create various chemotypes that are relevant in medicinal chemistry, such as N-acyl-α-amino acids and oxazoles . These compounds are then tested for their biological activities and potential as therapeutic agents.
Pharmacological Research
This compound is also significant in pharmacological research. It is used in the synthesis of novel compounds for in vitro and in vivo studies to assess their therapeutic potential . The research focuses on understanding the interaction of these compounds with biological systems and their effects.
Antioxidant Activity Assessment
The antioxidant properties of compounds derived from 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone have been studied using various assays . Antioxidants are important for protecting the body from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYZHROFSRBWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone |
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